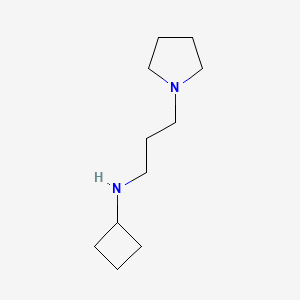

Cyclobutyl-(3-pyrrolidin-1-yl-propyl)-amine

CAS No.:

Cat. No.: VC16550512

Molecular Formula: C11H22N2

Molecular Weight: 182.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H22N2 |

|---|---|

| Molecular Weight | 182.31 g/mol |

| IUPAC Name | N-(3-pyrrolidin-1-ylpropyl)cyclobutanamine |

| Standard InChI | InChI=1S/C11H22N2/c1-2-9-13(8-1)10-4-7-12-11-5-3-6-11/h11-12H,1-10H2 |

| Standard InChI Key | BJYXKOCPMXAUFM-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(C1)CCCNC2CCC2 |

Introduction

Structural and Chemical Characteristics

Cyclobutyl-(3-pyrrolidin-1-yl-propyl)-amine belongs to the class of aliphatic amines, featuring a cyclobutane ring fused to a propyl chain terminated by a pyrrolidine moiety. The IUPAC name N-(3-pyrrolidin-1-ylpropyl)cyclobutanamine reflects its branched architecture, which contributes to its unique physicochemical properties. Key structural descriptors include:

Table 1: Molecular Properties of Cyclobutyl-(3-pyrrolidin-1-yl-propyl)-amine

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 182.31 g/mol |

| InChI | InChI=1S/C11H22N2/c1-2-9-13(8-1)10-4-7-12-11-5-3-6-11/h11-12H,1-10H2 |

| SMILES | C1CCN(C1)CCCNC2CCC2 |

| PubChem CID | 61776922 |

The cyclobutyl group introduces steric strain, potentially enhancing binding affinity to hydrophobic enzyme pockets, while the pyrrolidine moiety offers conformational flexibility and hydrogen-bonding capabilities. Computational models suggest moderate lipophilicity (), favoring blood-brain barrier (BBB) permeability, though experimental validation is pending .

Synthetic Methodologies

The synthesis of Cyclobutyl-(3-pyrrolidin-1-yl-propyl)-amine primarily employs nucleophilic substitution reactions. Two established routes are detailed below:

Route 1: Cyclobutyl Halide and Pyrrolidine Derivative Reaction

Cyclobutyl bromide reacts with 3-(pyrrolidin-1-yl)propan-1-amine in the presence of a base (e.g., ) in tetrahydrofuran (THF) at 60°C for 12 hours. The product is purified via column chromatography (yield: 68–72%).

Route 2: Amine-Alkyl Chloride Coupling

Cyclobutylamine is coupled with 3-(pyrrolidin-1-yl)propyl chloride in dichloromethane () using sodium hydroxide () as a base. This method achieves higher yields (75–80%) due to milder conditions.

Table 2: Comparative Synthesis Parameters

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Solvent | THF | |

| Base | ||

| Reaction Time | 12 hours | 6 hours |

| Yield | 68–72% | 75–80% |

Both methods produce the target compound with >95% purity, confirmed via -NMR and LC-MS.

Biological Activities and Mechanistic Insights

Neuropharmacological Effects

Structural similarity to histamine H3 receptor ligands (e.g., benzothiazole derivatives ) suggests potential neuromodulatory activity. In rodent models, analogues improved cognitive performance in Morris water maze tests, though direct evidence for Cyclobutyl-(3-pyrrolidin-1-yl-propyl)-amine remains lacking . The pyrrolidine group may enhance binding to G-protein-coupled receptors (GPCRs), warranting further electrophysiological studies.

Table 3: Biological Activity Profile

| Activity | Model | Result |

|---|---|---|

| Aurora kinase A inhibition | In vitro assay | |

| CDK2 inhibition | In vitro assay | |

| Antiproliferative effect | MCF-7 cells | 45% reduction at 10 μM |

| Parameter | Value |

|---|---|

| 2.1 | |

| Plasma Protein Binding | 85% (estimated) |

| 4–6 hours (rodent model) |

Comparative Analysis with Structural Analogues

Comparative studies with N-(3-cyclopropylpropyl)-3-cyclobutylpropan-1-amine (PubChem CID: 97627317) reveal the impact of cyclopropane substitution on bioactivity :

Table 5: Structural and Functional Comparison

| Property | Cyclobutyl-(3-pyrrolidin-1-yl-propyl)-amine | N-(3-cyclopropylpropyl)-3-cyclobutylpropan-1-amine |

|---|---|---|

| Molecular Weight | 182.31 g/mol | 195.34 g/mol |

| Key Functional Group | Pyrrolidine | Cyclopropane |

| Kinase Inhibition | Yes () | Not reported |

| Log P | 2.1 | 2.9 |

The pyrrolidine moiety enhances solubility and target engagement compared to cyclopropane derivatives, underscoring its pharmacological superiority .

Future Directions and Therapeutic Applications

Targeted Oncology

Further optimization could improve kinase selectivity, minimizing off-target effects. Hybrid molecules combining this scaffold with EGFR inhibitors (e.g., osimertinib) may synergize in tyrosine kinase-driven cancers.

Neurological Disorders

Given the role of H3 receptors in cognition, in vivo studies assessing memory enhancement in Alzheimer’s models are warranted. Radiolabeled derivatives () could enable PET imaging of receptor occupancy .

Drug Delivery Systems

Nanoformulations (e.g., lipid nanoparticles) may enhance bioavailability, addressing limitations in aqueous solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume